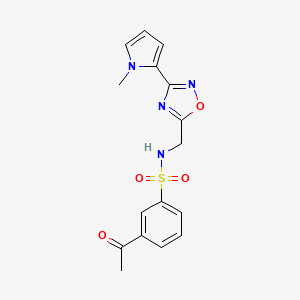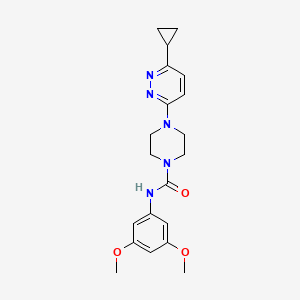
4-(6-cyclopropylpyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(6-cyclopropylpyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide" is a structurally complex molecule that may be related to various piperazine derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar piperazine-based structures and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be used to infer possible characteristics of the compound .
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps and optimization of reaction conditions. For instance, the synthesis of a 1,4-piperazine-2,5-dione derivative was achieved in 23% yield over six steps from a specific starting material, indicating the potential complexity of synthesizing such compounds . Another example is the scalable synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, which was synthesized from 4-aminopyridine and N,N'-carbonyldiimidazole through acylation, deprotection, and salt formation, achieving a 53% overall yield . These examples suggest that the synthesis of "4-(6-cyclopropylpyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide" would likely involve multiple steps, including the formation of the piperazine ring, attachment of the pyridazinyl and dimethoxyphenyl groups, and possibly a final carboxamide formation step.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized by the presence of a piperazine ring, which can engage in various intermolecular interactions. For example, polymorphic crystalline forms of a piperazine derivative were studied, revealing different hydrogen-bonding networks . This suggests that "4-(6-cyclopropylpyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide" may also exhibit polymorphism and form specific hydrogen-bonding patterns, which could influence its physical properties and biological activity.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including cyclization, acylation, and reactions with boronic acids in the presence of palladium catalysts . The synthesis of novel N-aryl-piperazine-1-carboxamide derivatives involved multiple steps, including treatment with isoamylnitrite and diiodomethane, followed by a reaction with piperazine and a boronic acid . These reactions are indicative of the types of chemical transformations that might be employed in the synthesis or further functionalization of "4-(6-cyclopropylpyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide."
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be influenced by their molecular structure. Electrochemical studies of a quinoline carboxylic acid derivative with a piperazinyl group revealed insights into its reduction mechanism, acid-base equilibria, and analytical quantification methods . These studies suggest that electrochemical properties and pH-dependent behavior could be relevant for the analysis of "4-(6-cyclopropylpyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide," potentially affecting its stability, solubility, and reactivity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure-Activity Relationships
Compounds with structures similar to 4-(6-cyclopropylpyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide have been synthesized and their structure-activity relationships (SAR) explored to identify promising therapeutic agents. For example, the synthesis and SAR of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency, have been reported, demonstrating the critical role of substituents in determining antibacterial activity (Miyamoto et al., 1990).
Antimicrobial Activity
Piperazine derivatives, including those with structures related to the compound , have shown significant antimicrobial activity. The synthesis and in vitro antimicrobial study of Schiff base and thiazolidinone of 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone underline the potential of such compounds as antibacterial and antifungal agents (Patel & Patel, 2010).
Anticancer Applications
A related compound, 1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine, has been studied for its anticancer properties. It induces apoptosis in cancer cells through the downregulation of Bcl-2 protein levels and causes G2/M cell cycle arrest. Such studies highlight the potential of piperazine derivatives in cancer treatment (Lee et al., 2013).
Eigenschaften
IUPAC Name |
4-(6-cyclopropylpyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-27-16-11-15(12-17(13-16)28-2)21-20(26)25-9-7-24(8-10-25)19-6-5-18(22-23-19)14-3-4-14/h5-6,11-14H,3-4,7-10H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFWYJVLDTUFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2541792.png)


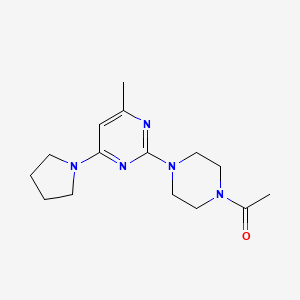
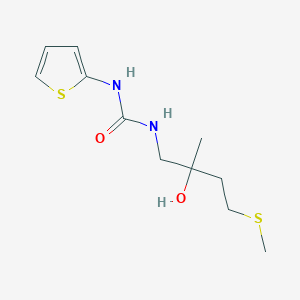
![3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2541800.png)


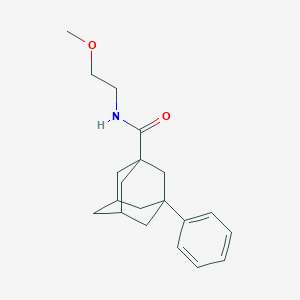
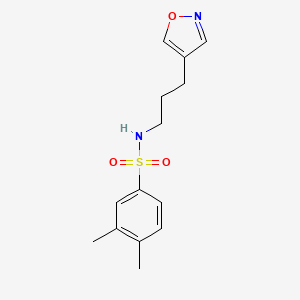
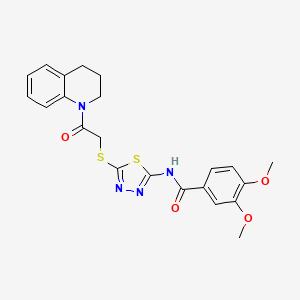
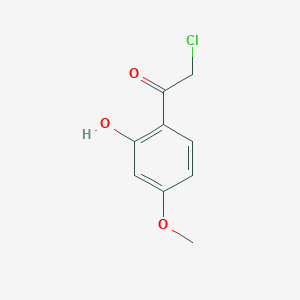
![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2541813.png)
